molecular formula C18H14O5 B5679685 {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 82039-82-5

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid

Cat. No.: B5679685
CAS No.: 82039-82-5
M. Wt: 310.3 g/mol
InChI Key: LJKJPOGCAPVQOX-UHFFFAOYSA-N
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Description

{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is a synthetic benzofuran derivative with the molecular formula C 18 H 14 O 5 . This compound is provided as a high-purity material strictly for research applications. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds and natural products . These structures have been explored for a wide range of biological activities, and research into related acetic acid-functionalized benzofuran derivatives often focuses on their potential as key intermediates or active agents in drug discovery . The specific structural features of this compound—including the 4-methylbenzoyl moiety and the acetic acid side chain linked via an ether bond—make it a valuable building block for the synthesis of more complex molecules and a candidate for investigating new therapeutic areas. Researchers can utilize this chemical in developing novel compounds for various assays and biological evaluations. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-2-4-12(5-3-11)18(21)15-9-23-16-7-6-13(8-14(15)16)22-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJPOGCAPVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101002406
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82039-82-5
Record name Benzofuran, 5-(hydroperoxyacetyl)-3-(p-toluoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101002406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent acylation reactions introduce the benzoyl group, and finally, the acetic acid group is attached through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often use catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzofuran ring.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases as catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research has indicated that compounds similar to {3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acid exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

Case Study:

A study published in Cancer Letters demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

Benzofuran derivatives have been explored for their antimicrobial activities. The presence of the benzoyl group enhances the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.

Data Table: Antimicrobial Efficacy

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
{3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acidC. albicans8 µg/mL

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, such as protein tyrosine phosphatases (PTPs). PTPs are critical in regulating cellular functions, and their dysregulation is linked to various diseases, including cancer and diabetes.

Case Study:

In vitro studies have demonstrated that {3-(4-methylbenzoyl)-1-benzofuran-5-yl}oxyacetic acid inhibits PTP activity, leading to increased phosphorylation of downstream signaling molecules, which could have therapeutic implications for diseases characterized by altered PTP activity.

Mechanism of Action

The mechanism of action of {[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety may also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran-Acetic Acid Derivatives

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the benzofuran core or the carboxylic acid side chain:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Properties
{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid C₁₈H₁₄O₅ 4-Methylbenzoyl, acetic acid 310.30 CCS: 168.3–182.2 Ų
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₃S Ethylsulfanyl, fluoro, acetic acid 254.28 Pharmacological interest (benzofuran derivatives)
(2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid C₁₄H₁₃ClN₄O₃S Thiazolidinone, chlorophenyl, hydrazono 368.80 Heterocyclic bioactivity (unconfirmed)

Key Differences and Implications

Substituent Effects on Physicochemical Properties: The 4-methylbenzoyl group in the target compound enhances lipophilicity compared to the ethylsulfanyl and fluoro groups in the analogue from . This may influence bioavailability or membrane permeability .

The target compound’s methylbenzoyl group could modulate binding affinity to enzymes or receptors, such as cyclooxygenases or kinases, but experimental validation is required . The thiazolidinone-containing analogue () introduces a heterocyclic ring, which is often associated with antimicrobial or antidiabetic activity, though its relevance to the target molecule remains speculative .

Collision Cross-Section (CCS) and Conformational Analysis :

  • The target compound’s CCS values (168.3–182.2 Ų) suggest a compact structure with moderate polarity, likely due to the planar benzofuran core and flexible acetic acid side chain. Comparable data for analogues are unavailable, limiting direct conformational comparisons .

Biological Activity

{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid is an organic compound with potential biological activity, primarily due to its unique structural characteristics, including a benzofuran ring system. This compound's derivatives may exhibit significant pharmacological effects, making it a candidate for drug discovery and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C17H16O4
  • CAS Number : 82039-82-5

The compound features a benzofuran moiety linked to an acetic acid group via an ether bond, which may influence its interaction with biological systems.

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including enzymes and receptors. The benzofuran structure allows for potential binding to active sites of proteins, influencing their activity. The acetic acid moiety may enhance solubility and bioavailability, facilitating cellular uptake.

Key Mechanisms Identified:

  • Enzyme Inhibition : Compounds similar to this compound have shown the ability to inhibit specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that benzofuran derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cell lines such as K562. This is mediated by the generation of ROS, which disrupts mitochondrial function and activates apoptotic pathways .

Antitumor Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antitumor properties. For instance, compounds structurally related to this compound have been shown to induce apoptosis in human leukemia cells through ROS generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. In studies involving pro-inflammatory cytokines, certain benzofuran derivatives were found to inhibit the release of interleukin 6 (IL-6) in K562 cells, suggesting a potential role in managing inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that some benzofuran derivatives demonstrate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest moderate efficacy in inhibiting bacterial growth .

Study 1: Antitumor Activity in K562 Cells

A study examined the effects of various benzofuran derivatives on K562 leukemia cells. The results indicated that specific compounds induced significant apoptosis through ROS generation. After 48 hours of exposure, one derivative increased caspase 3 and 7 activities significantly, confirming its pro-apoptotic effects .

Study 2: Anti-inflammatory Potential

In another investigation, the impact of benzofuran derivatives on cytokine production was assessed. The findings revealed that these compounds could effectively reduce IL-6 levels, highlighting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
BenzofuranModerate antimicrobialSimpler structure; lacks acetic acid moiety
PsoralenAntitumorKnown for DNA intercalation properties
AngelicinAntiviralExhibits different substituents affecting activity

This table illustrates how this compound compares with other related compounds in terms of biological activity.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with halogens or methoxy groups at the benzofuran 5-position .
  • Bioactivity assays : Test in vitro anti-inflammatory activity via COX-2 inhibition assays, correlating IC₅₀ values with computed logP .

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